molecular formula C16H25FN2O2S B11550543 N'-[(E)-(4-fluorophenyl)methylidene]nonane-1-sulfonohydrazide

N'-[(E)-(4-fluorophenyl)methylidene]nonane-1-sulfonohydrazide

Cat. No.: B11550543
M. Wt: 328.4 g/mol
InChI Key: ALCBCSCJIKCRFS-NBVRZTHBSA-N
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Description

N’-[(E)-(4-fluorophenyl)methylidene]nonane-1-sulfonohydrazide is a chemical compound that belongs to the class of sulfonohydrazides It is characterized by the presence of a fluorophenyl group attached to a methylidene moiety, which is further connected to a nonane-1-sulfonohydrazide structure

Preparation Methods

The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]nonane-1-sulfonohydrazide typically involves the reaction of 4-fluorobenzaldehyde with nonane-1-sulfonohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Chemical Reactions Analysis

N’-[(E)-(4-fluorophenyl)methylidene]nonane-1-sulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can participate in substitution reactions, where the fluorophenyl group can be replaced by other functional groups using appropriate reagents and conditions.

Scientific Research Applications

N’-[(E)-(4-fluorophenyl)methylidene]nonane-1-sulfonohydrazide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]nonane-1-sulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

N’-[(E)-(4-fluorophenyl)methylidene]nonane-1-sulfonohydrazide can be compared with other similar compounds, such as:

    N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: This compound has a similar fluorophenyl group but differs in the hydrazide structure.

    N’-[(E)-(3,4-difluorophenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide: This compound contains additional fluorine atoms and a different sulfonohydrazide structure.

The uniqueness of N’-[(E)-(4-fluorophenyl)methylidene]nonane-1-sulfonohydrazide lies in its specific structural features and the resulting chemical and biological properties.

Properties

Molecular Formula

C16H25FN2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]nonane-1-sulfonamide

InChI

InChI=1S/C16H25FN2O2S/c1-2-3-4-5-6-7-8-13-22(20,21)19-18-14-15-9-11-16(17)12-10-15/h9-12,14,19H,2-8,13H2,1H3/b18-14+

InChI Key

ALCBCSCJIKCRFS-NBVRZTHBSA-N

Isomeric SMILES

CCCCCCCCCS(=O)(=O)N/N=C/C1=CC=C(C=C1)F

Canonical SMILES

CCCCCCCCCS(=O)(=O)NN=CC1=CC=C(C=C1)F

Origin of Product

United States

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